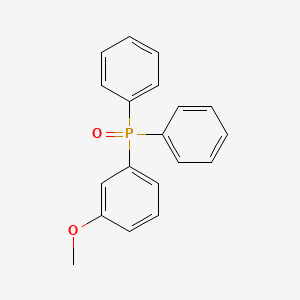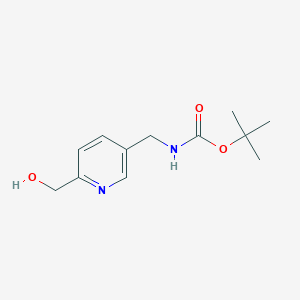
tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It is often used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a hydroxymethyl pyridine derivative. One common method involves the use of tert-butyl chloroformate and 6-(hydroxymethyl)pyridine in the presence of a base such as triethylamine . The reaction is usually carried out under inert atmosphere conditions at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety . This method is advantageous for scaling up the production while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-(hydroxymethyl)picolinate
- Tert-butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
- 6-(Hydroxymethyl)picolinic acid
- Methyl 6-(hydroxymethyl)picolinate
Uniqueness
Tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its tert-butyl carbamate group provides stability and protection during synthetic transformations, making it a valuable intermediate in various chemical processes .
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl N-[[6-(hydroxymethyl)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-9-4-5-10(8-15)13-6-9/h4-6,15H,7-8H2,1-3H3,(H,14,16) |
InChI Key |
OCBHZXIDYSZYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


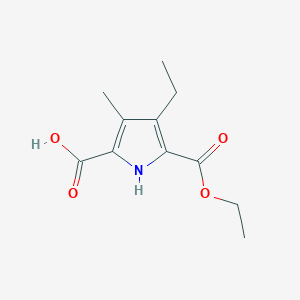
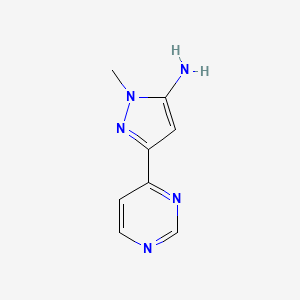
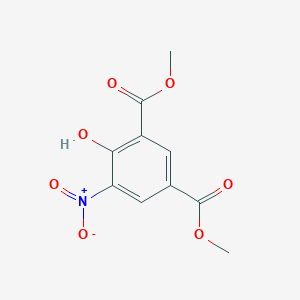
![tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B8485370.png)
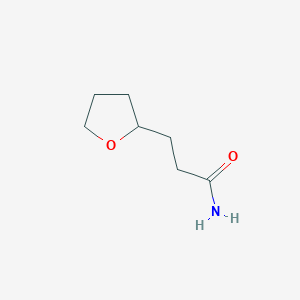
![5-(N-Methylamino)methylimidazo[5,1-b]thiazole](/img/structure/B8485381.png)
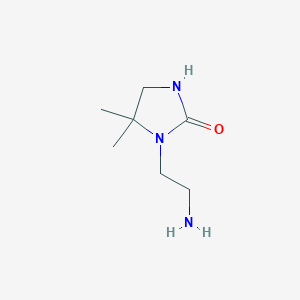
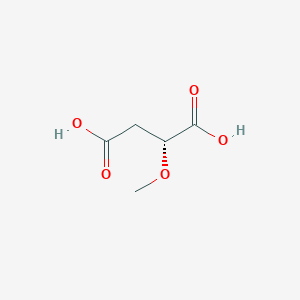
![(6-Fluoro-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B8485401.png)
![5-benzyl-2,3,4,5-tetrahydro-2,8-dimethyl-1H-pyrido[4,3-b]indole](/img/structure/B8485409.png)
![2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}ethane-1-sulfonic acid](/img/structure/B8485412.png)
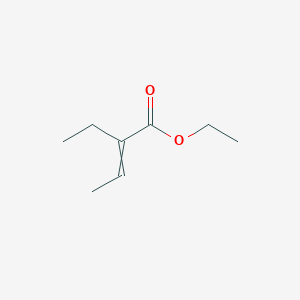
![2-[(1,2,2,2-Tetrachloroethyl)carbamoyl]phenyl acetate](/img/structure/B8485434.png)
